3-(2,2-Dimethyloxan-4-yl)-4-phenylbutan-1-amine
Description
Properties
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-4-phenylbutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-17(2)13-16(9-11-19-17)15(8-10-18)12-14-6-4-3-5-7-14/h3-7,15-16H,8-13,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPXGEIGHLYILV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(CCN)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyloxan-4-yl)-4-phenylbutan-1-amine typically involves multiple steps. One common route starts with the reaction of 2,2-dimethyloxane-4-carbaldehyde with ethyl cyanoacetate to form ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate. This intermediate is then reacted with isopropylmagnesium bromide to yield ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate. Subsequent elimination of the ester group leads to the formation of 3-(2,2-dimethyloxan-4-yl)-4-methylpentanenitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethyloxan-4-yl)-4-phenylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing nitriles to amines.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines derived from the reduction of nitrile groups.
Substitution: Substituted amines and other derivatives depending on the reagents used.
Scientific Research Applications
3-(2,2-Dimethyloxan-4-yl)-4-phenylbutan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethyloxan-4-yl)-4-phenylbutan-1-amine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural Analogues of 4-Phenylbutan-1-amine Derivatives
The following table summarizes key structural analogs of 3-(2,2-Dimethyloxan-4-yl)-4-phenylbutan-1-amine, highlighting substituent variations and their implications:
Key Differences and Implications
Halogenation (e.g., 2-chloro-N-methyl derivative) introduces electronegativity, favoring interactions with polar enzyme active sites .
Biological Activity: The benzodioxole-substituted analog IPR-1 demonstrates marked anticancer activity, suggesting that electron-rich aromatic systems (e.g., benzodioxole, dimethyloxan) may enhance binding to oncogenic targets . The boron trifluoride complex of 4-phenylbutan-1-amine highlights non-biological applications, such as catalysis or stabilizing reactive intermediates .
Synthetic Accessibility :
- The dimethyloxan-substituted compound may require multi-step synthesis involving oxane ring formation, whereas simpler analogs like N,N-dimethyl-4-phenylbutan-1-amine are synthesized via reductive amination or alkylation .
Biological Activity
3-(2,2-Dimethyloxan-4-yl)-4-phenylbutan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : It consists of a phenyl group attached to a butanamine backbone.
- Functional Groups : The presence of a dimethyloxane moiety may contribute to its solubility and biological interactions.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of related compounds on various cancer cell lines. For instance, compounds with similar structures have been tested against human cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cell lines. The IC50 values ranged significantly, indicating varying degrees of potency.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 0.50 |
| Compound B | MCF-7 | 0.82 |
| Compound C | A2780 | 1.30 |
These results suggest that structural modifications can lead to enhanced biological activity, which may also apply to 3-(2,2-Dimethyloxan-4-yl)-4-phenylbutan-1-amine.
Neuropharmacological Effects
Compounds structurally related to 3-(2,2-Dimethyloxan-4-yl)-4-phenylbutan-1-amine have shown potential as acetylcholinesterase inhibitors. For instance, a study on similar amine derivatives demonstrated significant inhibition with IC50 values in the nanomolar range.
| Compound | AChE Inhibition IC50 (nM) | Selectivity Index |
|---|---|---|
| Compound D | 20 | 354 |
| Compound E | 6 | 365 |
This suggests that 3-(2,2-Dimethyloxan-4-yl)-4-phenylbutan-1-amine may also exhibit cholinergic activity, potentially aiding in conditions like Alzheimer's disease.
Study on Cancer Cell Lines
In a comparative study, several derivatives were evaluated for their antiproliferative effects on cancer cell lines. The results indicated that modifications to the alkyl side chains significantly affected the activity:
- Compound with Propyl Chain : IC50 = 0.82 μM against MCF-7.
- Compound with Butyl Chain : IC50 = 2.21 μM against MCF-7.
These findings emphasize the importance of structural features in determining biological efficacy and could guide future research on 3-(2,2-Dimethyloxan-4-yl)-4-phenylbutan-1-amine.
Q & A
Q. What are the established synthetic routes for 3-(2,2-Dimethyloxan-4-yl)-4-phenylbutan-1-amine, and how do reaction conditions influence yield?
The synthesis of structurally similar amines often involves multi-step reactions. For example, the synthesis of 3-(2,2-dimethyloxan-4-yl)-4-methylpentanenitrile (a related compound) employs Grignard reagents (e.g., isopropylmagnesium bromide) and elimination reactions to form nitriles . For 3-(2,2-dimethyloxan-4-yl)-4-phenylbutan-1-amine, analogous methods might include:
- Aldol-like condensations : Reacting 2,2-dimethyloxan-4-carbaldehyde with phenylacetone derivatives under basic conditions.
- Reductive amination : Using sodium cyanoborohydride or hydrogenation to reduce imine intermediates. Critical factors include solvent choice (e.g., THF for Grignard reactions), temperature control (0–25°C for sensitive intermediates), and purification via column chromatography (silica gel, eluent gradients). Yield optimization may require iterative adjustments to stoichiometry and catalyst loading .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR :
- ¹H NMR : Look for signals at δ 1.2–1.5 ppm (dimethyl groups on the oxane ring), δ 2.5–3.0 ppm (methylene protons adjacent to the amine), and aromatic protons (δ 6.8–7.4 ppm) from the phenyl group.
- ¹³C NMR : Peaks near 70–80 ppm (oxane ring carbons) and 120–140 ppm (aromatic carbons).
Q. What safety precautions are essential when handling this amine in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation risks, as amines can release toxic vapors.
- Storage : Keep in a cool, dry place under inert gas (N₂/Ar) to prevent oxidation.
- Emergency Protocols : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar amines?
Discrepancies in biological data (e.g., receptor binding affinities) may arise from:
- Stereochemical variations : Enantiomers of chiral amines (e.g., (R)- vs. (S)-isomers) can exhibit divergent activities. Use chiral HPLC or X-ray crystallography (via SHELX ) to confirm stereochemistry.
- Purity issues : Trace solvents (e.g., DMF) or byproducts from incomplete reactions can interfere with assays. Validate purity via HPLC (>95%) and elemental analysis.
- Assay conditions : Differences in cell lines, pH, or co-solvents (e.g., DMSO concentration) may alter results. Standardize protocols across labs .
Q. What experimental design strategies are optimal for studying the compound’s pharmacokinetic properties?
- In vitro models : Use Caco-2 cell monolayers to assess intestinal permeability. Monitor amine stability in simulated gastric fluid (pH 2) and hepatic microsomes for metabolic profiling.
- In vivo studies : Radiolabel the compound (e.g., ¹⁴C) to track distribution in rodent models. Collect plasma/tissue samples at timed intervals for LC-MS/MS analysis.
- Computational modeling : Apply QSAR to predict logP (lipophilicity) and pKa (ionization state) using software like Schrödinger Suite .
Q. How can reaction mechanisms for key transformations (e.g., ring-opening of the oxane moiety) be elucidated?
- Kinetic studies : Vary temperature and reagent concentrations to determine rate laws. For acid-catalyzed ring-opening, use HCl in dioxane and monitor intermediates via ¹H NMR.
- Isotopic labeling : Introduce deuterium at the oxane’s oxygen to track bond cleavage via MS.
- DFT calculations : Model transition states and energy barriers using Gaussian 16 to validate proposed mechanisms .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
